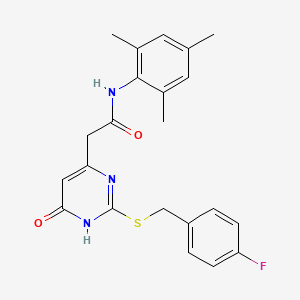![molecular formula C21H23N3O3S B2517263 1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone CAS No. 422533-00-4](/img/structure/B2517263.png)
1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone” is a quinazoline derivative . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . For instance, one study reported the synthesis of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides by reacting 2-hydrazino-3-(4-fluorophenyl) quinazolin-4(3H /)-one with different dithiocarbamic acid methyl ester derivatives .Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone”, consists of a bicyclic structure with two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The empirical formula of a similar compound, 1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone, is C14H14N2O2S, and its molecular weight is 274.34 .Applications De Recherche Scientifique
Synthesis and Biological Activities
A study focused on the synthesis of new 3H-quinazolin-4-one derivatives from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. This research explored various reactions to obtain compounds with potential antimicrobial activity. The study highlighted the synthesis process and the biological evaluation of these compounds, demonstrating the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2004).
Anticancer Applications
Research into quinazolinone derivatives, such as PVHD303, revealed their potent antiproliferative activity against human lung cancer cell lines and their ability to disrupt microtubule formation, demonstrating significant potential in cancer therapy (Suzuki et al., 2020). Another study on substituted benzo[h]quinazolines and related compounds showed significant anti-tubercular activity, illustrating the therapeutic versatility of quinazolinone derivatives (Maurya et al., 2013).
Optical and Thermal Properties
An investigation into the optical and thermal properties of a novel heterocyclic compound closely related to the chemical structure highlighted the potential for material science applications. This study detailed the synthesis, crystal structure, and characterization of the compound, showing its transparency in the visible region and thermal stability (Shruthi et al., 2019).
Anti-inflammatory Agents
Research into 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents demonstrated the potential for designing safer anti-inflammatory medications. This work involved analogue-based design, synthesis, and molecular docking analysis to identify compounds with promising anti-inflammatory activity without the gastric side effects commonly associated with traditional NSAIDs (Manivannan & Chaturvedi, 2011).
Analgesic Activities
A study on the analgesic activity of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones highlighted the potential for new pain management solutions. This research synthesized a variety of novel compounds and evaluated their effectiveness in managing pain, showing significant analgesic activity (Alagarsamy et al., 2011).
Propriétés
IUPAC Name |
1-[4-methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)15-8-9-19(27-3)16(12-15)13-28-21-23-18-7-5-4-6-17(18)20(24-21)22-10-11-26-2/h4-9,12H,10-11,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNSKODMPVTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

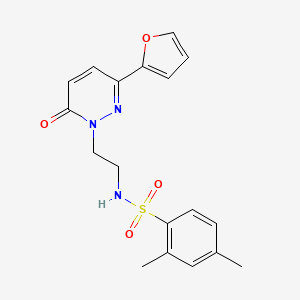
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
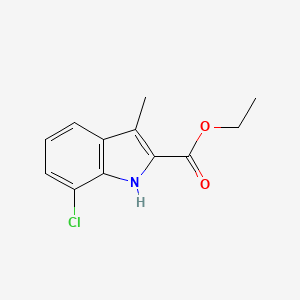
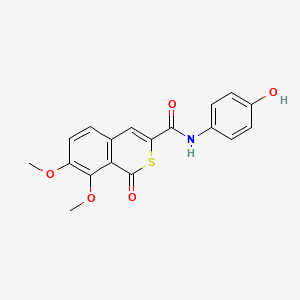

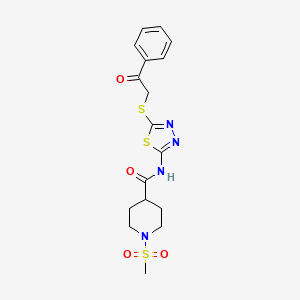
![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
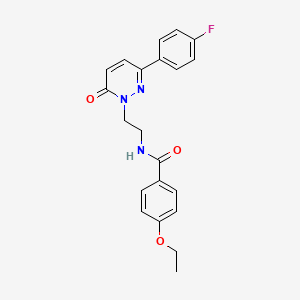
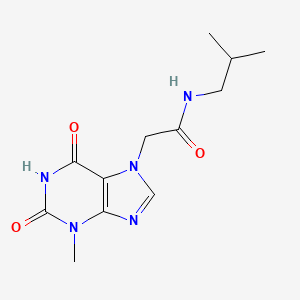
![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
